molecular formula C9H15N3 B13442768 5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine

5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine

Cat. No.: B13442768
M. Wt: 165.24 g/mol
InChI Key: HOTFPNPLXOUERE-ZETCQYMHSA-N
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Description

5-[(1S)-1-Aminoethyl]-N,N-dimethylpyridin-2-amine is a chiral aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular scaffold, featuring a stereochemically defined aminoethyl side chain, positions it as a potential precursor for the synthesis of sophisticated Schiff base ligands . Such ligands are crucial in developing metallo complexes with demonstrated pharmacological activities, including antimicrobial, antidiabetic, and anticancer properties . The core aminopyridine structure is a privileged motif in neurology and pharmacology . Aminopyridines are known to function as potassium channel blockers, which can increase neuronal excitability . This mechanism underpins the therapeutic use of other aminopyridine compounds, such as 4-aminopyridine (4-AP), in treating neurological conditions like episodic ataxia and downbeat nystagmus . Furthermore, substituted aminopyridine scaffolds have been identified as key structural elements in the development of inhibitors for kinases like LRRK2, a target for neurodegenerative diseases, and ROCK, which is implicated in neuronal regeneration . The specific stereochemistry of the (1S)-1-aminoethyl group in this compound makes it a valuable chiral building block for designing active pharmaceutical ingredients (APIs) and probing stereospecific interactions in biological systems. Researchers can leverage this compound to develop novel chemical entities for investigating ion channel function, kinase signaling pathways, and as a synthetic intermediate for complex metal-chelating therapeutic agents. This product is intended for research purposes only in laboratory settings.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C9H15N3/c1-7(10)8-4-5-9(11-6-8)12(2)3/h4-7H,10H2,1-3H3/t7-/m0/s1

InChI Key

HOTFPNPLXOUERE-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)N(C)C)N

Canonical SMILES

CC(C1=CN=C(C=C1)N(C)C)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on 2-Chloropyridine Derivatives

One practical and scalable route involves the nucleophilic substitution of 2-chloropyridine derivatives with amines or amide sources to introduce the N,N-dimethylamino group and the aminoethyl side chain.

  • Procedure: 2-chloropyridine derivatives are reacted with N,N-dimethylformamide (DMF) or related amides under reflux conditions without the need for transition metal catalysts or microwave irradiation. This method allows the direct formation of the C-N bond at the 2-position of the pyridine ring, yielding N,N-dimethylaminopyridines.

  • Example: The reaction of 2-chloro-5-nitropyridine with DMF under reflux produces N,N-dimethyl-5-nitropyridin-2-amine in good yields (~80%), which can be further transformed to the target compound by reduction and side chain introduction.

  • Advantages: This approach avoids the use of metals or bases, making it environmentally benign and scalable.

Step Reagents/Conditions Outcome/Yield
1 2-chloro-5-nitropyridine + DMF, reflux N,N-dimethyl-5-nitropyridin-2-amine, 80% yield
2 Reduction of nitro group 5-amino-N,N-dimethylpyridin-2-amine
3 Introduction of (1S)-1-aminoethyl side chain Via reductive amination or substitution

Stereoselective Synthesis via Boc-Protected Amino Acid Derivatives

A more stereochemically controlled synthesis uses Boc-protected amino acids as starting materials to install the chiral aminoethyl side chain.

  • Procedure: Boc-protected amino acids (e.g., N-(tert-butoxycarbonyl)-N-methyl-L-alaninate) are converted into methyl esters, then subjected to nucleophilic addition with acetonitrile anions to yield β-ketonitriles. Subsequent treatment with hydrazine forms aminopyrazoles, which can be elaborated through a series of steps including ethyl (E)-ethoxy-2-methylacrylate addition, Boc deprotection, chlorination, and nucleophilic substitution to install the aminoethyl group with stereochemical fidelity.

  • Key Reactions:

    • Boc-protected amino acid → methyl ester → β-ketonitrile → aminopyrazole → pyrazolopyrimidones → pyrazolopyrimidines → coupling with aminoethyl-containing nucleophiles.
  • Yields: Intermediate steps typically yield 60–85%, with final compounds isolated by silica gel chromatography.

Intermediate Reaction Type Yield (%) Notes
Boc-protected amino acid to methyl ester Esterification ~90 Standard esterification
Methyl ester to β-ketonitrile Nucleophilic addition 70–80 Acetonitrile anion addition
β-ketonitrile to aminopyrazole Hydrazine treatment 85 Formation of aminopyrazole
Aminopyrazole to pyrazolopyrimidone Michael addition 60–75 Ethyl (E)-ethoxy-2-methylacrylate
Pyrazolopyrimidone to pyrazolopyrimidine Boc deprotection + chlorination 60–80 Phosphorus oxychloride or triflation
Final coupling with aminoethyl nucleophile Amidation + nucleophilic substitution 60–70 Installation of aminoethyl group
  • Stereochemistry: The use of L-alanine derivatives ensures the (S)-configuration at the aminoethyl substituent, critical for biological activity.

Reductive Amination and Side Chain Functionalization

Another approach involves reductive amination of 5-formylpyridin-2-amine derivatives with chiral amines or amino acid derivatives to install the (1S)-1-aminoethyl group.

  • Procedure: The aldehyde precursor reacts with (S)-methylamine or protected aminoethylamines in the presence of reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

  • Outcome: This method allows direct installation of the chiral aminoethyl side chain with control over stereochemistry.

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography is the standard method for isolating intermediates and final products, often using gradients of ethyl acetate in hexane or methanol in chloroform.

  • Characterization: Compounds are characterized by:

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Stereochemical Control Yield Range Scale-up Feasibility Notes
Nucleophilic aromatic substitution 2-chloropyridine + DMF, reflux No (racemic or achiral) ~80% High Metal-free, base-free, scalable
Boc-protected amino acid route Boc-amino acid → methyl ester → β-ketonitrile → aminopyrazole → pyrazolopyrimidine Yes (S-configuration) 60–85% Moderate Multi-step, high stereocontrol
Reductive amination 5-formylpyridin-2-amine + (S)-amine + reducing agent Yes Variable Moderate Direct chiral side chain installation

Chemical Reactions Analysis

Types of Reactions

5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine
  • Structure : Differs by replacing dimethylamine with diethylamine at the 2-position.
  • Molecular Formula : C₁₁H₁₉N₃ vs. C₁₀H₁₇N₃ (estimated for the target compound).
  • Molecular weight: 193.29 g/mol (diethyl variant) vs. ~179.26 g/mol (estimated dimethyl target).
  • Applications : Likely used in receptor-binding studies; American Elements supplies high-purity forms for research .
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine
  • Structure: Features an aminomethyl group (─CH₂NH₂) instead of (1S)-1-aminoethyl.
  • Molecular Formula : C₈H₁₄N₃ vs. C₁₀H₁₇N₃.
  • Key Differences :
    • Shorter alkyl chain reduces steric bulk, possibly improving solubility.
    • Lacks chiral center, which may limit selectivity for enantiomer-specific targets.
  • Availability : Sold by SynQuest Laboratories at 98% purity for research .
5-Nitro-N-(1-phenylethyl)pyridin-2-amine
  • Structure: Nitro group at the 5-position and phenylethyl substituent instead of aminoethyl.
  • Molecular Formula : C₁₃H₁₃N₃O₂.
  • Key Differences :
    • Nitro group introduces electron-withdrawing effects, altering reactivity.
    • Higher molecular weight (243.26 g/mol) and logP (3.76) suggest increased hydrophobicity.
  • Applications : Likely an intermediate in synthesis or a candidate for nitro-reduction studies .

Functional and Pharmacological Comparisons

Stereochemical Influence
  • The (1S)-configuration in the target compound contrasts with the (R)- and (S)-enantiomers seen in compounds like 5-nitro-N-(1-phenylethyl)pyridin-2-amine . Enantiomeric specificity is critical in drug design, as seen in ROCK inhibitors (e.g., Y-27632), where stereochemistry affects binding affinity .
Radiolabeled Analogs
  • 125I-labeled 5-(5-iodobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine : Used in Aβ plaque imaging due to high affinity. The dimethylpyridin-2-amine moiety is retained, but iodobenzofuran substitution enables radiopharmaceutical applications .
  • 18F-Labeled Pyridin-2-amines : Fluorinated derivatives (e.g., 18F-labeled 5-(5-(2-fluoroethoxy)benzofuran-2-yl)-N,N-dimethylpyridin-2-amine) highlight the role of pyridine cores in positron emission tomography (PET) tracers, though the target compound lacks radioisotope compatibility without modification .

Biological Activity

5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a dimethylamino group and an aminoethyl side chain, leading to unique pharmacological properties. Its molecular formula is C10_{10}H15_{15}N3_3, with a molecular weight of approximately 165.2 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the modulation of neurotransmitter systems and enzyme activities. These interactions suggest therapeutic implications in various conditions, including neurodegenerative diseases and cardiovascular issues.

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially enhancing synaptic transmission or influencing neurochemical pathways.
  • Enzyme Inhibition : Similar aminopyridine derivatives have been studied as inhibitors of nitric oxide synthase (NOS), suggesting that this compound might exhibit comparable inhibitory effects on NOS or other enzymes involved in critical physiological processes.

Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Interaction Studies : Interaction studies have focused on binding affinities and mechanisms of action with various biological targets. For instance, the compound has shown potential as a ligand that can modulate receptor activity through signal transduction pathways.
  • Therapeutic Applications : The compound's structure suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neuroinflammation and enhance neuronal survival.
  • Antimicrobial and Anti-inflammatory Properties : Preliminary investigations indicate that the compound may possess antimicrobial and anti-inflammatory activities, similar to other aminopyridine derivatives.

Case Study 1: Neuroprotective Effects

A study involving APP/PS1 transgenic mice demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid-beta (Aβ) accumulation in the brain. This suggests a neuroprotective effect that could be beneficial in Alzheimer's disease models.

Case Study 2: Cardiovascular Implications

Research assessing the compound's impact on nitric oxide production revealed that it may enhance vasodilation through NOS inhibition, indicating potential cardiovascular benefits.

Synthesis and Purification

The synthesis of this compound typically involves:

  • Starting Materials : The reaction between 2-chloropyridine and N,N-dimethylethylenediamine.
  • Reaction Conditions : Conducted under basic conditions using sodium hydride or potassium carbonate as a base, often in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Purification Techniques : Methods such as distillation or recrystallization are employed to achieve high purity levels.

Comparative Analysis

Compound NameStructureMolecular WeightBiological Activity
This compoundStructure165.2 g/molNeuroprotective, NOS inhibition
Similar AminopyridinesStructureVariesAntimicrobial, anti-inflammatory

Q & A

Q. What are the recommended synthetic routes for 5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a pyridine intermediate (e.g., 2-chloromethyl-5-dimethylaminopyridine) may react with methylamine in the presence of a base (e.g., NaOH) under reflux. Purification typically involves recrystallization or column chromatography to achieve >95% purity . Reaction optimization might include solvent selection (e.g., DMF, toluene) and temperature control to minimize side products .

Q. What analytical methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and stereochemistry.
  • Mass spectrometry (ESI-MS) for molecular weight verification.
  • HPLC with UV detection to assess purity.
  • Chiral chromatography to resolve enantiomers, given the (1S)-aminoethyl group .

Q. How should researchers handle storage and stability considerations?

Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Monitor stability via periodic HPLC analysis, especially if the compound contains moisture-sensitive groups like amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and enantiomeric excess?

Use chiral catalysts (e.g., Rhodium-BINAP complexes) during asymmetric synthesis. Continuous flow reactors may improve reproducibility and scalability compared to batch methods. Kinetic studies (e.g., monitoring reaction progress via FTIR or inline NMR) can identify rate-limiting steps .

Q. What experimental designs are suitable for studying its biological activity?

  • Receptor binding assays : Radioligand displacement assays (e.g., using ³H-labeled compounds) to measure affinity for targets like GPCRs or kinases.
  • Enzyme inhibition studies : IC₅₀ determination via fluorogenic substrates in dose-response experiments.
  • Cellular assays : Evaluate cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines, with appropriate controls for off-target effects .

Q. How can researchers resolve contradictions in reported spectroscopic data?

Contradictions may arise from solvent effects or impurities. Strategies include:

  • Reproducing spectra under standardized conditions (e.g., DMSO-d₆ for NMR).
  • Cross-validating with computational methods (DFT for ¹³C chemical shift prediction).
  • Comparing with structurally analogous compounds (e.g., pyridine derivatives in ) .

Q. What strategies mitigate racemization during synthesis or storage?

  • Use low-temperature reactions (<0°C) for steps involving chiral centers.
  • Add chiral auxiliaries or protecting groups (e.g., Boc for amines).
  • Conduct accelerated stability testing under stress conditions (e.g., 40°C/75% RH) to identify degradation pathways .

Data Analysis and Methodological Challenges

Q. How can researchers quantify enantiomeric impurities in this compound?

Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Validate methods using spiked samples with known impurity levels. For trace analysis (<0.1%), combine LC-MS with tandem mass spectrometry .

Q. What computational tools predict its pharmacokinetic properties?

Use molecular docking (AutoDock Vina) to assess binding to cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) estimate logP, solubility, and blood-brain barrier penetration based on structural descriptors .

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